
2-((2-(2-Ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It has a structure similar to quinoline, but the nitrogen atom is in a different position. Isoquinoline and its derivatives are used in many applications, including as building blocks in the synthesis of more complex aromatic compounds .
Molecular Structure Analysis
The molecular structure of similar compounds involves a isoquinoline core with various functional groups attached. In this case, it appears to have an ethoxyethyl group and an acetamide group attached to the isoquinoline core .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Neurotoxicity Studies
Research on brominated flame retardants and their hydroxylated derivatives provides insights into neurotoxic effects and mechanisms relevant to nervous system development and function. Studies have shown that these compounds can induce behavioral changes, structural and functional brain alterations, and affect synaptic plasticity. Such research underscores the importance of understanding the neurotoxic potential of related compounds, including isoquinoline derivatives, in the context of environmental health and safety (Dingemans et al., 2011).
Antioxidant Efficacy
The exploration of ethoxyquin and its analogues for antioxidant properties in fish meal protection reveals the significance of chemical structure in determining antioxidant efficacy. This research highlights the potential for chemical analogues, including those related to isoquinoline compounds, to serve as effective antioxidants in various applications, suggesting an area of application for 2-((2-(2-Ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide in protecting valuable nutrients or materials from oxidative damage (de Koning, 2002).
Antioxidant Capacity Assays
Understanding the chemical principles behind antioxidant capacity assays is crucial for evaluating the antioxidant potential of compounds. This knowledge can be applied to assess the antioxidant capacity of 2-((2-(2-Ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide, utilizing assays such as ORAC, TEAC, and FRAP, which measure the capacity of antioxidants to donate hydrogen or electrons in neutralizing free radicals (Huang et al., 2005).
Environmental and Biological Implications
The study of acetaminophen as a micropollutant and its transformation into toxic intermediates in various environments underscores the importance of understanding the environmental and biological implications of chemical compounds. Research into the degradation pathways, toxic intermediates, and removal technologies for acetaminophen provides a framework for studying similar compounds, including 2-((2-(2-Ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide, in terms of environmental persistence, toxicity, and remediation strategies (Vo et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-2-20-9-8-17-7-6-11-12(15(17)19)4-3-5-13(11)21-10-14(16)18/h3-7H,2,8-10H2,1H3,(H2,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNHBWQXJLLTRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(2-Ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

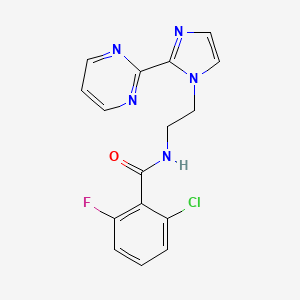
![5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide](/img/structure/B2394353.png)
![N-[3-(2-Oxo-1,3-diazinan-1-yl)phenyl]prop-2-enamide](/img/structure/B2394354.png)
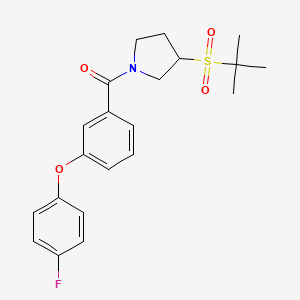
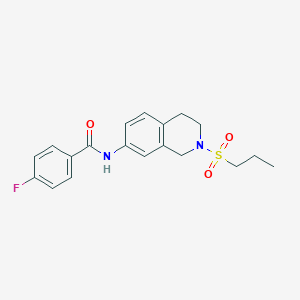
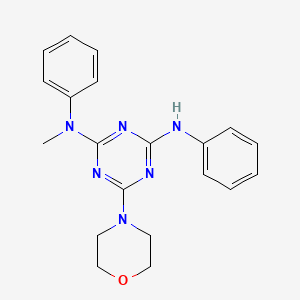
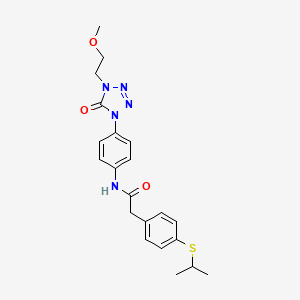



![Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2394366.png)

![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2394369.png)
![1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid](/img/structure/B2394372.png)